

# The Structural-Activity Relationship of BI-135585: A Potent 11β-HSD1 Inhibitor

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Compound of Interest		
Compound Name:	BI-135585	
Cat. No.:	B606072	Get Quote

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#### **Abstract**

**BI-135585** is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2] This targeted inhibition makes **BI-135585** a promising therapeutic agent for metabolic disorders such as type 2 diabetes. The development of **BI-135585** from a lead compound with moderate activity to a highly potent clinical candidate was guided by a systematic exploration of its structural-activity relationship (SAR). This document provides a detailed overview of the SAR of **BI-135585**, including quantitative data on its inhibitory activity, a description of the key experimental protocols used in its evaluation, and visualizations of the relevant biological pathways and logical relationships in its development.

### Introduction to BI-135585 and its Target: 11β-HSD1

11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action. It is highly expressed in metabolic tissues, including the liver and adipose tissue, where it catalyzes the conversion of cortisone to cortisol.[3] Elevated levels of cortisol are associated with various metabolic abnormalities, including insulin resistance and hyperglycemia. By inhibiting 11 $\beta$ -HSD1, **BI-135585** reduces the intracellular concentration of active cortisol, thereby offering a targeted therapeutic strategy for type 2 diabetes and other metabolic diseases.[3] **BI-135585** is an oxazinanone-based inhibitor that has demonstrated high potency and selectivity.[3]



### Structural-Activity Relationship (SAR) of BI-135585

The development of **BI-135585** involved the optimization of a lead compound through targeted structural modifications to enhance its inhibitory potency and improve its pharmacokinetic profile. The core of the SAR study revolved around the oxazinanone scaffold.

#### **Key Structural Modifications and Their Impact**

The journey from the initial lead compound to the clinical candidate **BI-135585** was marked by a significant improvement in inhibitory activity. A critical modification involved linking the C4-position of the pyridinone moiety to the phenyl scaffold.[3] This strategic change was instrumental in enhancing the pharmacokinetic properties of the molecule, leading to a compound with both potent inhibition and favorable in vivo characteristics.[3]

#### **Quantitative SAR Data**

The following table summarizes the inhibitory potency of the lead compound and the final optimized compound, **BI-135585**, against 11β-HSD1.

Compound	Structure Modification	11β-HSD1 IC50 (nM)
Lead Compound (12a)	Initial Scaffold	166
BI-135585 (12d)	Linked C4 of pyridinone to the phenyl scaffold	4.3

Data sourced from a study on oxazinanone-based 11\( \beta\)-HSD1 inhibitors.[3]

Further characterization of **BI-135585** revealed its potent inhibitory activity across various cell and tissue types:



Assay System	IC50 (nM)
General 11β-HSD1 Inhibition	13
Human Preadipocytes	1
Human Adipose Tissue (ex vivo)	11
Cynomolgus Monkey Perirenal Adipose Tissue	~10
Cynomolgus Monkey Abdominal Subcutaneous Adipose Tissue	~100

Data compiled from multiple sources.[1]

**BI-135585** also demonstrated high selectivity, with over 1000-fold greater inhibition of  $11\beta$ -HSD1 compared to other hydroxysteroid dehydrogenases.[2]

## **Experimental Protocols**

The evaluation of **BI-135585** and its analogs involved a series of in vitro and ex vivo assays to determine their inhibitory potency against  $11\beta$ -HSD1.

## 11β-HSD1 Inhibition Assay in Human Adipocytes

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against  $11\beta$ -HSD1 in a cellular context.

#### Methodology:

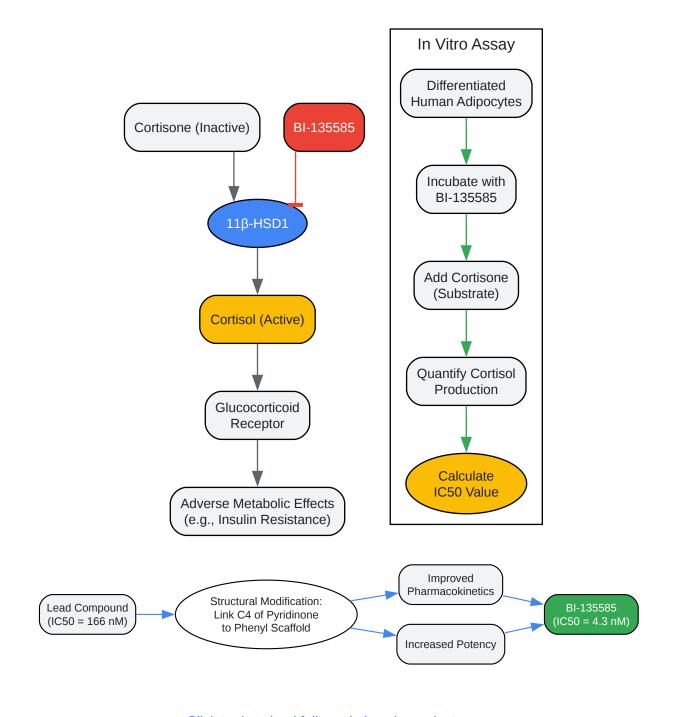
- Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes.
- Compound Incubation: Differentiated adipocytes are pre-incubated with varying concentrations of the test compound (e.g., **BI-135585**) for a specified period.
- Substrate Addition: The substrate, cortisone, is added to the cell culture medium.
- Enzymatic Reaction: The cells are incubated to allow the 11β-HSD1-mediated conversion of cortisone to cortisol.



- Reaction Termination and Sample Collection: The reaction is stopped, and the cell culture supernatant is collected.
- Cortisol Quantification: The concentration of cortisol in the supernatant is quantified using a suitable analytical method, such as a competitive immunoassay or LC-MS/MS.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a doseresponse curve.

# Visualizations Signaling Pathway of 11β-HSD1 Inhibition





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